

Mass Spectrum Fragmentation of 4-Bromo-N-methylaniline: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromo-N-methylaniline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electron ionization (EI) mass spectrum fragmentation pattern of **4-Bromo-N-methylaniline**. The information presented herein is intended to support researchers and scientists in compound identification, structural elucidation, and method development in the fields of analytical chemistry, forensics, and pharmaceutical sciences.

Mass Spectral Data

The mass spectrum of **4-Bromo-N-methylaniline** is characterized by a distinct molecular ion peak and several key fragment ions. Due to the presence of bromine, characteristic isotopic patterns for bromine-containing fragments are observed, with two peaks of nearly equal intensity separated by two m/z units (corresponding to the ^{79}Br and ^{81}Br isotopes). The quantitative data for the major fragments are summarized in Table 1.

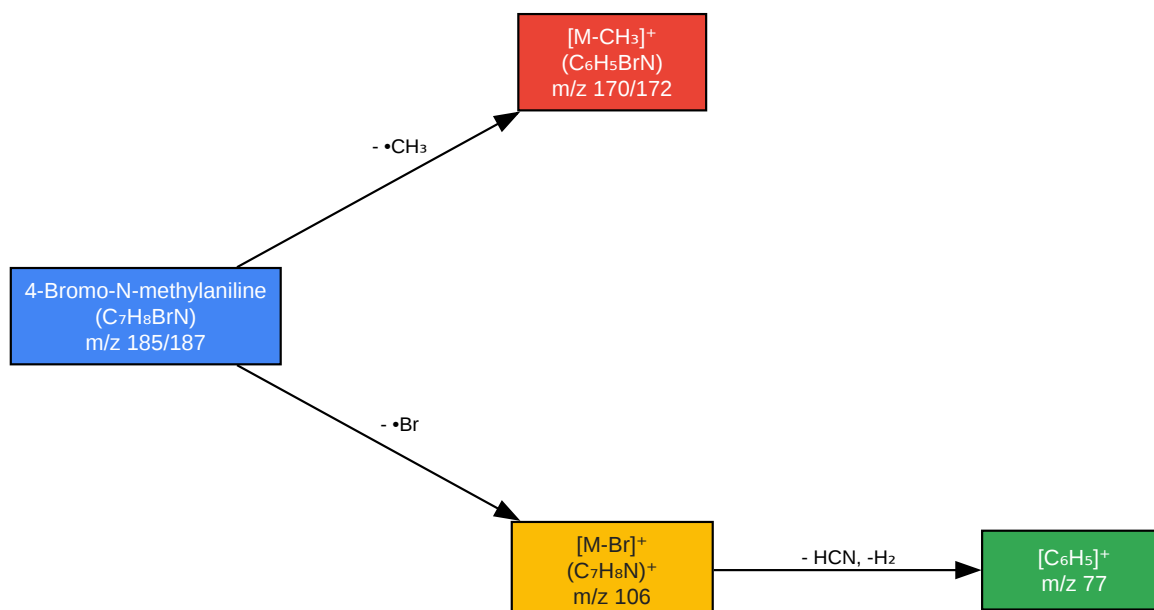
Table 1: Mass Spectral Data for **4-Bromo-N-methylaniline**

m/z	Proposed Fragment Ion	Relative Intensity (%)
187	$[M+2]^{\bullet+}$ ($C_7H_8^{81}BrN^{\bullet+}$)	95.5
185	$[M]^{\bullet+}$ ($C_7H_8^{79}BrN^{\bullet+}$)	100.0
172	$[M-CH_3+2]^{\bullet+}$ ($C_6H_5^{81}BrN^{\bullet+}$)	75.0
170	$[M-CH_3]^{\bullet+}$ ($C_6H_5^{79}BrN^{\bullet+}$)	78.1
106	$[M-Br]^+$ ($C_7H_8N^+$)	20.5
91	$[C_6H_5N]^+$ or $[C_7H_7]^+$	18.2
77	$[C_6H_5]^+$	15.9

Proposed Fragmentation Pathway

The fragmentation of **4-Bromo-N-methylaniline** under electron ionization follows logical pathways characteristic of N-alkylanilines and halogenated aromatic compounds. The initial event is the removal of an electron to form the molecular ion (m/z 185 and 187). Subsequent fragmentation events are outlined below.

A primary fragmentation pathway involves the loss of a methyl radical ($\bullet CH_3$) from the molecular ion, resulting in the formation of a stable secondary amine radical cation (m/z 170 and 172). Another significant fragmentation is the cleavage of the carbon-bromine bond, leading to the loss of a bromine radical ($\bullet Br$) and the formation of the N-methylanilinium cation (m/z 106). Further fragmentation of these primary ions can lead to the formation of smaller, common aromatic fragments such as the phenyl cation (m/z 77) and other ions like m/z 91, which could be attributed to either a tropylium ion or a rearranged azepinium-like structure.



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Figure 1: Proposed fragmentation pathway of **4-Bromo-N-methylaniline**.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a representative experimental protocol for the analysis of **4-Bromo-N-methylaniline** using GC-MS. This protocol is based on common methodologies for the analysis of aromatic amines.^{[1][2]}

3.1 Instrumentation

- Gas Chromatograph: Agilent 7890B GC System (or equivalent)
- Mass Spectrometer: Agilent 5977A MSD (or equivalent)

- GC Column: HP-5MS (30 m x 0.25 mm, 0.25 μ m film thickness) or equivalent non-polar capillary column.

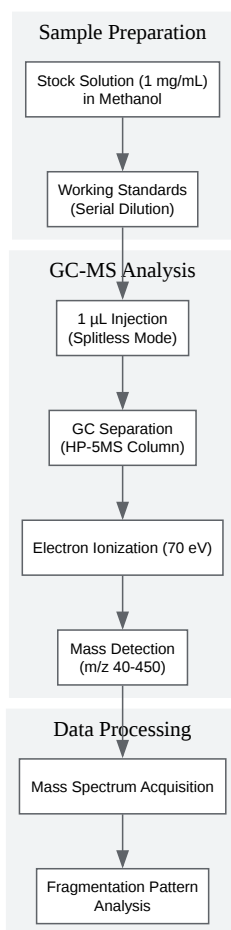
3.2 GC Parameters

- Injector Temperature: 280 °C
- Injection Mode: Splitless (1 μ L injection volume)
- Carrier Gas: Helium at a constant flow of 1.0 mL/min
- Oven Temperature Program:
 - Initial temperature: 80 °C, hold for 1 minute
 - Ramp 1: 15 °C/min to 200 °C
 - Ramp 2: 20 °C/min to 280 °C, hold for 5 minutes

3.3 MS Parameters

- Ionization Mode: Electron Ionization (EI)
- Ionization Energy: 70 eV[3][4][5]
- Ion Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C
- Mass Scan Range: m/z 40-450
- Data Acquisition Mode: Full Scan

3.4 Sample Preparation A stock solution of **4-Bromo-N-methylaniline** (1 mg/mL) is prepared in a suitable solvent such as methanol or dichloromethane. Working standards are prepared by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 μ g/mL). Samples are then introduced into the GC-MS system.



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Figure 2: General experimental workflow for GC-MS analysis.

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